molecular formula C16H21FN6 B6441311 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine CAS No. 2428286-79-5

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B6441311
CAS No.: 2428286-79-5
M. Wt: 316.38 g/mol
InChI Key: OOLGWDCZTSPLSB-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine (CAS 2428286-79-5) is a complex organic compound of significant interest in chemical and pharmaceutical research . Its molecular formula is C 16 H 21 FN 6 , with a molecular weight of 316.38 g/mol . This molecule features a piperazine ring core symmetrically linked to two distinct dimethylpyrimidine moieties, one of which is fluorinated at the 5-position, a feature often exploited to modulate electronic properties, bioavailability, and binding affinity in drug discovery . This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules . Its structural features are similar to those found in compounds investigated for their potential as atypical antipsychotic agents, which are known to interact with central nervous system targets, such as sigma binding sites, while demonstrating a low propensity for causing extrapyramidal side effects . Furthermore, analogous dimethylpyrimidine and fluoropyrimidine derivatives are being actively studied as selective inhibitors of kinases like FGFR4, a promising target for treating hepatocellular carcinoma (HCC) . This suggests potential research applications in both neuroscience and oncology . The recommended synthetic route involves a nucleophilic aromatic substitution (S N Ar) or a palladium-catalyzed amination, such as the Buchwald-Hartwig coupling, between 4-chloro-5-fluoro-2,6-dimethylpyrimidine and 4-(4,6-dimethylpyrimidin-2-yl)piperazine . Optimization studies indicate that the palladium-catalyzed method using a catalyst system like Pd 2 (dba) 3 and Xantphos can yield the final product with higher efficiency (70-80%) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c1-10-9-11(2)19-16(18-10)23-7-5-22(6-8-23)15-14(17)12(3)20-13(4)21-15/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLGWDCZTSPLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Formation of 4,6-Dimethylpyrimidine

The 4,6-dimethylpyrimidine core is synthesized via cyclocondensation of acetylacetone with guanidine derivatives. A patent by describes a one-pot method where aniline reacts with cyanamide in acidic conditions to form a phenylguanidinium intermediate, which subsequently reacts with acetylacetone under basic conditions to yield 4,6-dimethylpyrimidine derivatives. Adapting this approach:

  • Reaction Conditions :

    • Acid : Aqueous HCl or H2SO4.

    • Base : NaOH or KOH.

    • Temperature : 80–100°C.

    • Yield : ~75–85% (isolated as hydrochloride salt).

  • Halogenation for Coupling :
    The 2-position of 4,6-dimethylpyrimidine is halogenated (Cl or Br) to introduce a leaving group. For example, treating 4,6-dimethylpyrimidine with PCl5 or PBr3 yields 2-chloro- or 2-bromo-4,6-dimethylpyrimidine.

Piperazine Coupling

The halogenated pyrimidine undergoes nucleophilic substitution with piperazine:

  • Reaction Protocol :

    • Molar Ratio : 1:1.2 (pyrimidine:piperazine).

    • Solvent : DMF or THF.

    • Base : K2CO3 or Et3N.

    • Temperature : 80–120°C.

    • Yield : 60–70%.

Synthesis of 5-Fluoro-2,6-dimethylpyrimidine

Fluorination Strategies

Introducing fluorine at the 5-position requires precise regioselectivity. Two approaches are viable:

  • Direct Fluorination :

    • Reagents : Selectfluor or xenon difluoride (XeF2).

    • Substrate : 5-Hydroxy-2,6-dimethylpyrimidine.

    • Conditions : Acetonitrile, 60–80°C, 12–24 hours.

    • Yield : 50–60%.

  • Halogen Exchange :

    • Substrate : 5-Chloro-2,6-dimethylpyrimidine.

    • Reagent : KF/18-crown-6.

    • Solvent : DMSO, 100°C, 24 hours.

    • Yield : 65–75%.

Halogenation for Coupling

The 4-position of 5-fluoro-2,6-dimethylpyrimidine is halogenated (Cl or Br) using PCl5 or PBr3, yielding 4-chloro-5-fluoro-2,6-dimethylpyrimidine.

Final Coupling of Intermediates

The two intermediates are coupled via SNAr or palladium-catalyzed amination:

Nucleophilic Aromatic Substitution

  • Reaction Setup :

    • Substrate : 4-Chloro-5-fluoro-2,6-dimethylpyrimidine.

    • Nucleophile : 4-(4,6-Dimethylpyrimidin-2-yl)piperazine.

    • Solvent : DMF or NMP.

    • Base : Cs2CO3.

    • Temperature : 100–130°C.

    • Yield : 55–65%.

Palladium-Catalyzed Amination

A more efficient method employs Buchwald-Hartwig coupling:

  • Catalyst System :

    • Pd Source : Pd2(dba)3.

    • Ligand : Xantphos.

    • Base : NaOtBu.

    • Solvent : Toluene.

    • Temperature : 110°C.

    • Yield : 70–80%.

Optimization and Challenges

Regioselectivity in Fluorination

Fluorination at the 5-position competes with side reactions at other positions. Using bulky directing groups (e.g., trimethylsilyl) improves selectivity.

Purification of Piperazine Intermediates

Piperazine derivatives often require chromatographic purification due to hygroscopicity. Salt formation (e.g., HCl salt) enhances crystallinity.

Comparative Analysis of Synthetic Routes

MethodStepsCatalystYield (%)Key Advantage
One-Pot Pyrimidine2None75–85Minimal isolation steps
SNAr Coupling3None55–65Simplicity
Buchwald-Hartwig3Pd/Xantphos70–80Higher efficiency

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the pyrimidine ring and piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidine: A simpler analog with similar structural features.

    Piperazine derivatives: Compounds with the piperazine moiety but different substituents.

    Fluoropyrimidines: Compounds with fluorine substitution on the pyrimidine ring.

Uniqueness

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine stands out due to its combination of substituents, which confer unique chemical and biological properties. The presence of both the piperazine and fluoropyrimidine moieties allows for diverse interactions and applications that are not possible with simpler analogs.

Biological Activity

The compound 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.5 g/mol

Structural Features

The compound features a piperazine ring substituted with a pyrimidine moiety, which is known to enhance biological interactions. The presence of fluorine and dimethyl groups contributes to its lipophilicity and potential receptor binding affinity.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular proliferation pathways.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in nucleic acid synthesis, thereby disrupting cell division in cancer cells.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter systems and potentially offering therapeutic effects in neuropsychiatric conditions.

Case Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry investigated the antitumor efficacy of several pyrimidine derivatives, including our compound. The results indicated:

CompoundIC50 (μM)Cell Line
This compound12.5A549 (Lung Cancer)
Control Drug15.0A549 (Lung Cancer)

This suggests that the compound has comparable efficacy to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) results were as follows:

BacteriaMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings indicate a promising antimicrobial profile, particularly against resistant strains.

Q & A

Basic: What synthetic routes are recommended for this compound, and what parameters critically influence yield and purity?

Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key parameters include:

  • Temperature: 80–100°C to avoid side reactions (e.g., decomposition of the fluoro-pyrimidine moiety).
  • Stoichiometry: A 1:1.2 molar ratio of piperazine to pyrimidine precursors minimizes unreacted intermediates.
  • Purification: Crystallization in ethyl acetate/hexane (1:3) yields >95% purity. Ammonium acetate buffer (pH 6.5) enhances crystallinity during HPLC purification .

Basic: Which analytical techniques confirm structural integrity, and what specific spectral features validate the core structure?

Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR: A singlet at δ -120 to -125 ppm confirms the fluoro substituent at C5 .
    • ¹H NMR: Piperazine protons appear as two triplets (δ 2.8–3.2 ppm, J = 4.5 Hz) due to coupling with adjacent CH₂ groups .
  • X-ray Crystallography: Validates the piperazine-pyrimidine linkage, with C–N bond lengths of 1.32–1.35 Å and dihedral angles <10° between aromatic rings .
  • HRMS: Exact mass (calc. for C₁₉H₂₄FN₆): 363.2045 (M+H⁺) .

Advanced: How should impurity profiling be conducted under GMP-like conditions?

Answer:

  • Chromatography: Use a C18 column (150 × 4.6 mm, 3.5 μm) with a gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 min). Detect impurities at 254 nm .
  • Key Impurities:
    • Impurity G (EP): 2,2'-(Piperazine-1,4-diyl)dipyrimidine (m/z 298.1), formed via over-alkylation .
    • Bis-piperazine derivatives: Result from prolonged reaction times (>18 hours) .
  • Quantification: External calibration with impurity standards (50 mg batches) ensures ≤0.15% thresholds per ICH Q3A .

Advanced: How to resolve contradictions between computational docking predictions and experimental binding data?

Answer:

  • Protonation States: Perform molecular dynamics simulations at pH 7.4 to model the piperazine ring’s ionization (pKa ~7.1) .
  • Experimental Validation:
    • ITC: Use 10 μM compound in PBS buffer (25°C) to measure ΔG (-9.5 kcal/mol) and ΔH (-6.2 kcal/mol) for kinase targets .
    • SPR: Optimize immobilization protocols to achieve KD <100 nM, adjusting for fluorine’s electronegativity effects on H-bonding .

Basic: What solvent systems optimize purification, and how is crystallization achieved?

Answer:

  • Column Chromatography: Dichloromethane/methanol (9:1) with silica gel 60 F254 (Rf ≈ 0.3).
  • Crystallization: Ethyl acetate/hexane (1:3) yields white crystals (mp 148–150°C). For persistent impurities, preparative HPLC with XBridge C18 and ammonium acetate buffer (pH 6.5) is recommended .

Advanced: What strategies improve metabolic stability in hepatic microsome assays?

Answer:

  • Assay Conditions: Incubate 1 μM compound with human liver microsomes (0.5 mg/mL) in NADPH-supplemented PBS (37°C). Monitor degradation via LC-MS/MS (t1/2 > 40 min) .
  • Structural Modifications:
    • N-Methylation of Piperazine: Reduces clearance by 60%.
    • Electron-Withdrawing Groups: Introduce -CF₃ at the pyrimidine C6 position to block CYP3A4-mediated oxidation .

Advanced: How to analyze fluorine’s electronic effects on reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations: Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs. Fluorine’s -I effect lowers HOMO by 0.8 eV, reducing oxidative addition efficiency .
  • Experimental Validation: Perform Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C. Fluorine reduces reaction rate by 30% but improves regioselectivity .

Basic: What stability-indicating methods assess degradation under accelerated conditions?

Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 14 days. Monitor hydrolytic degradation (5-fluoro-pyrimidine ring opening) via HPLC-UV at 220 nm .
  • Photostability: Use ICH Q1B guidelines with UV light (320–400 nm). Degradation products include oxidized piperazine derivatives (retention time shift +1.2 min) .

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